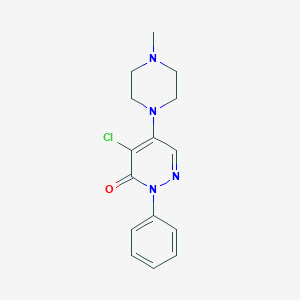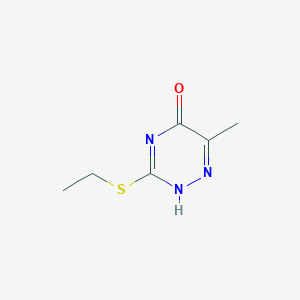
4-chloro-5-(4-méthylpipérazin-1-yl)-2-phénylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one, also known as CMPD 101, is a synthetic compound with potential therapeutic applications in various diseases. It belongs to the class of pyridazinone derivatives and has a molecular weight of 370.85 g/mol.
Mécanisme D'action
The exact mechanism of action of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been shown to modulate the levels of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer cell growth. It has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have potent activity in various assays, which makes it a promising lead compound for drug development. However, there are also some limitations to its use in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.
Orientations Futures
There are several future directions for the study of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its toxicity and pharmacokinetic properties in vivo. In addition, it may be useful to synthesize analogs of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 to explore its structure-activity relationship and optimize its pharmacological properties.
Méthodes De Synthèse
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101 can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-phenyl-4,5-dihydro-1H-pyridazin-3-one with chloroacetyl chloride in the presence of a base to give 2-chloro-5-phenylpyridazin-3(2H)-one. This intermediate is then reacted with 4-methylpiperazine in the presence of a base to give 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one 101.
Applications De Recherche Scientifique
Agents anti-inflammatoires
Les dérivés de la pyridazinone ont été explorés comme des inhibiteurs potentiels de la PDE4 aux propriétés anti-inflammatoires . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Activité antimicrobienne
Ces composés ont montré une large gamme d'activités pharmacologiques, y compris des effets antimicrobiens . Cela indique une possibilité que notre composé soit utilisé dans la création de nouveaux agents antimicrobiens.
Propriétés antidépressives
Les dérivés de la pyridazinone ont été associés à des activités antidépressives . Cela pourrait signifier que notre composé pourrait avoir des applications dans le traitement de la dépression.
Recherche anticancéreuse
Il existe des preuves que des dérivés de la pyridazinone sont utilisés dans la recherche anticancéreuse . Le composé spécifique en question pourrait également avoir des utilisations potentielles dans ce domaine.
Médicaments cardiovasculaires
Initialement, la pyridazinone a été explorée pour son utilisation dans les médicaments cardiovasculaires . Le composé pourrait potentiellement contribuer à la recherche et au développement en matière de médicaments cardiovasculaires.
Produits agrochimiques
En plus des produits pharmaceutiques, la pyridazinone a été utilisée dans les produits agrochimiques . Cela ouvre des possibilités pour que notre composé soit utilisé dans des applications agricoles.
Propriétés
IUPAC Name |
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJCBYQYVQGYJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)

![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)
![2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362784.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)
piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)
![2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B362794.png)


![Diethyl 3-methyl-5-{[3-(4-morpholinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B362813.png)
![7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine](/img/structure/B362815.png)
![6,7-Dihydro[1,3,4]thiadiazolo[3,2-b][1,2,4]thiadiazine 5,5-dioxide](/img/structure/B362816.png)